(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
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Overview
Description
SG3199 is a synthetic pyrrolobenzodiazepine dimer known for its potent cytotoxic properties. It is a component of the antibody-drug conjugate payload tesirine (SG3249), which is currently being evaluated in several clinical trials for its efficacy against various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
SG3199 is synthesized by linking two pyrrolobenzodiazepine monomers through their aromatic A-ring phenolic C8-positions via a flexible propyldioxy tether . The synthesis involves multiple steps, including the formation of the pyrrolobenzodiazepine core and subsequent dimerization.
Industrial Production Methods
The industrial production of SG3199 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
SG3199 primarily undergoes DNA interstrand cross-linking reactions. It binds in the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands .
Common Reagents and Conditions
The reactions involving SG3199 typically require conditions that facilitate DNA binding and cross-linking. These include the presence of DNA substrates and appropriate buffers to maintain the reaction environment .
Major Products Formed
The major product formed from the reactions of SG3199 is the DNA interstrand cross-link, which is a critical factor in its cytotoxicity against cancer cells .
Scientific Research Applications
SG3199 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
SG3199 exerts its effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This binding disrupts DNA replication and transcription, leading to cell death. The compound targets guanine bases in specific DNA sequences, and its cytotoxicity is enhanced in cells with defective DNA repair mechanisms .
Comparison with Similar Compounds
SG3199 is unique among pyrrolobenzodiazepine dimers due to its potent cytotoxicity and efficient DNA cross-linking ability. Similar compounds include:
SG2000: Another pyrrolobenzodiazepine dimer with similar DNA-binding properties but different potency.
Anthramycin: A naturally occurring pyrrolobenzodiazepine with antitumor activity.
Sibiromycin: Another natural pyrrolobenzodiazepine known for its cytotoxic effects.
SG3199 stands out due to its high efficiency in forming DNA interstrand cross-links and its rapid clearance from the body, making it a promising candidate for clinical applications .
Properties
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-19,22-23H,5-11H2,1-4H3/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTZZJOPSATRTO-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=CN6C5=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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